tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate
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Description
Scientific Research Applications
1. Synthesis of Pyrrolo[2,1-a]isoquinolines
Garcia, E., Arrasate, S., Lete, E., & Sotomayor, N. (2006) explored the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines. These compounds are of interest due to their potential pharmacological activities. The study utilized derivatives of tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate as intermediates in the synthesis process (Garcia et al., 2006).
2. Synthesis of Heterocyclic β-Amino Acids
Bovy, P. R., & Rico, J. G. (1993) demonstrated the synthesis of heterocyclic β-amino acids using a novel preparation method that involves Heck coupling and Michael addition, utilizing tert-butyl acrylate as a key intermediate. These amino acids are crucial for peptide and peptidomimetic synthesis (Bovy & Rico, 1993).
3. Study on Solubility of Ethyl-(2-hydroxyethyl)-dimethylammonium Bromide
Domańska, U., & Bogel-Łukasik, R. (2005) measured the solubilities of ethyl-(2-hydroxyethyl)-dimethylammonium bromide in various alcohols, including tert-butyl alcohol. This research is relevant for the understanding of solvent effects on the solubility of potential ionic liquid precursors (Domańska & Bogel-Łukasik, 2005).
4. Synthesis and Molecular Structure Analysis
Moriguchi, T., Krishnamurthy, S., Arai, T., Matsumoto, T., Araki, K., Tsuge, A., & Nishino, N. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, and characterized its molecular structure through various spectroscopic methods and X-ray diffraction analysis. This research contributes to the understanding of cyclic amino acid esters' structural and chemical properties (Moriguchi et al., 2014).
Properties
IUPAC Name |
tert-butyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)22-16(19)9-11-18-10-8-13-6-7-14(20-4)15(12-13)21-5/h6-7,12,18H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZRGZUYMOBUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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